molecular formula C18H18N2 B149618 1-Benzhydryl-3-methylazetidine-3-carbonitrile CAS No. 133891-88-0

1-Benzhydryl-3-methylazetidine-3-carbonitrile

Cat. No.: B149618
CAS No.: 133891-88-0
M. Wt: 262.3 g/mol
InChI Key: NSWNPSGUBRKOGU-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-methylazetidine-3-carbonitrile is a chemical compound with the molecular formula C18H18N2 and a molecular weight of 262.35 g/mol . This compound is characterized by its unique structure, which includes a benzhydryl group attached to a methylazetidine ring with a carbonitrile functional group. It is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

The synthesis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile involves several steps, typically starting with the preparation of the azetidine ring. One common synthetic route includes the reaction of benzhydryl chloride with methylazetidine in the presence of a base to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields.

Chemical Reactions Analysis

1-Benzhydryl-3-methylazetidine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzhydryl-3-methylazetidine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-methylazetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The benzhydryl group and the azetidine ring play crucial roles in its reactivity and interactions with other molecules. The carbonitrile functional group can participate in various chemical reactions, influencing the compound’s overall behavior and effects .

Comparison with Similar Compounds

1-Benzhydryl-3-methylazetidine-3-carbonitrile can be compared with similar compounds such as 1-Benzhydrylazetidine-3-carbonitrile and other azetidine derivatives. These compounds share structural similarities but differ in their functional groups and specific reactivities . The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its unique structure and reactivity make it valuable in various fields, including chemistry, biology, medicine, and industry. Ongoing research continues to explore its potential and expand its applications.

Properties

IUPAC Name

1-benzhydryl-3-methylazetidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-18(12-19)13-20(14-18)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWNPSGUBRKOGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435402
Record name 1-(Diphenylmethyl)-3-methylazetidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133891-88-0
Record name 1-(Diphenylmethyl)-3-methyl-3-azetidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133891-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Diphenylmethyl)-3-methylazetidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2.6 g (0.025 mol) of diisopropylamine in 80 ml of anhydrous tetrahydrofuran is cooled to -78° C. under nitrogen and 10 ml of a 2M solution of n-BuLi in n-hexane are added to it with great care. Stirring is carried out for 30 minutes and a solution of 6.2 g (0.025 mol) of 1-benzhydrylazetidine-3-carbonitrile obtained in stage a) of PREPARATION I in 30 ml of tetrahydrofuran is added to it. After 1 hour's stirring, a solution of 7.0 g (0.05 mol) of methyl iodide in 10 ml of tetrahydrofuran is added dropwise. Stirring is carried out for 1 hour and the reaction mixture is allowed to warm up to ambient temperature. It is left to stand overnight and the basic solution is neutralized by addition of approximately 100 ml of a 20% solution of NH4Cl and a few drops of concentrated HCl. The product is extracted with methylene chloride and the organic phase is concentrated to obtain 6.0 g of 1-benzhydryl-3-methyl-3-azetidinecarbonitrile which is crystallized from n-hexane. M.p. 78°-80° C.
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2.6 g
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80 mL
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6.2 g
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30 mL
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7 g
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10 mL
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Synthesis routes and methods II

Procedure details

33.1 g (100 mmol) of 1-diphenylmethyl-3-methyl-3-methylsulphonyloxyazetidine are added to a suspension of sodium cyanide (11 g, 225 mmol) in dimethylformamide (90 ml) and the mixture is stirred at 65°-70° C. for 6 hours. It is cooled and poured onto a water/ice mixture, the product is filtered off, washed with water and dried at 50° C. and 21.75 g (83%) of 3-cyano-1-diphenylmethyl-3-methylazetidine, melting point 86°-88° C., are obtained.
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33.1 g
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reactant
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11 g
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90 mL
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